(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone
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Overview
Description
(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[35]nonan-7-yl)methanone is a complex organic compound featuring a chloropyridine moiety and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone typically involves multiple steps:
Formation of the Chloropyridine Moiety: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the desired functional groups. This may involve halogenation, nitration, or other electrophilic aromatic substitution reactions.
Spirocyclic Structure Formation: The spirocyclic structure is formed through a cyclization reaction. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic ring.
Final Coupling Reaction: The chloropyridine moiety and the spirocyclic structure are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-2-yl)methanamine: This compound shares the chloropyridine moiety but lacks the spirocyclic structure.
(5-Chloropyridin-2-yl)(thiomorpholino)methanone: Similar in having the chloropyridine moiety but differs in the attached functional groups and overall structure.
Uniqueness
(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone is unique due to its combination of a chloropyridine moiety and a spirocyclic structure. This dual feature provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-22-14-9-13(20)16(14)5-7-19(8-6-16)15(21)12-4-3-11(17)10-18-12/h3-4,10,13-14,20H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXGVVKGOYYVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3=NC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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